molecular formula C23H50ClN2O5P B1681072 Sphingosine phosphorylcholine CAS No. 10216-23-6

Sphingosine phosphorylcholine

Cat. No.: B1681072
CAS No.: 10216-23-6
M. Wt: 501.1 g/mol
InChI Key: OKTWQKXBJUBAKS-OVRPOROMSA-N
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Description

Sphingosine phosphorylcholine is a sphingolipid, a class of lipids that includes a sphingoid base backbone. This compound is a derivative of sphingosine, which is a long-chain amino alcohol. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphingosine phosphorylcholine can be synthesized through the phosphorylation of sphingosine. This process typically involves the use of phosphorylating agents such as phosphoryl chloride or phosphoryl trichloride under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of sphingosine and phosphorylating agents into the reactor, where the reaction takes place under controlled temperature and pressure. The product is then purified using techniques such as chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Sphingosine phosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sphingosine phosphorylcholine has a wide range of applications in scientific research:

Mechanism of Action

Sphingosine phosphorylcholine exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Sphingosine phosphorylcholine is unique among sphingolipids due to its specific structure and functions. Similar compounds include:

Properties

IUPAC Name

2-[[(E,2R,3S)-2-amino-3-hydroxyoctadec-4-enoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49N2O5P.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4;/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3;1H/b18-17+;/t22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTWQKXBJUBAKS-WQADZSDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COP(=O)(O)OCC[N+](C)(C)C)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H50ClN2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10216-23-6
Record name Sphingosine phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010216236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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